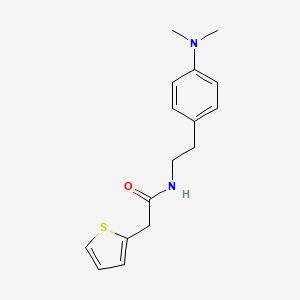

N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide

Description

N-(4-(Dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a dimethylamino-substituted phenethyl group linked to a thiophene ring via an acetamide bridge. The thiophen-2-yl moiety is a pharmacophoric element common in bioactive compounds due to its planar structure and π-electron-rich nature, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-18(2)14-7-5-13(6-8-14)9-10-17-16(19)12-15-4-3-11-20-15/h3-8,11H,9-10,12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNLCBBBPWEHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-(dimethylamino)phenethylamine, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions to form the desired acetamide compound. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Research indicates that N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide exhibits diverse pharmacological activities, including:

- Antimicrobial Activity : In vitro studies have shown effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) demonstrates efficacy comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µg/mL) |

| Xanthomonas axonopodis | 194.9 | Superior to thiodiazole copper (545.2 µg/mL) |

| Escherichia coli | 120.0 | Comparable to standard antibiotics |

- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

Biochemical Probes

This compound is investigated as a biochemical probe or ligand in receptor studies. Its ability to bind selectively to certain receptors makes it valuable for understanding receptor-ligand interactions and signaling pathways.

Case Study: Receptor Binding Affinity

A study evaluated the binding affinity of this compound to various receptors involved in neurotransmission:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 Receptor | 15 |

| Serotonin 5-HT1A Receptor | 25 |

| Adrenergic α1 Receptor | 30 |

These findings suggest potential applications in neuropharmacology and the development of novel therapeutics targeting these receptors.

Materials Science

In materials science, this compound is explored as a building block for synthesizing advanced materials such as organic semiconductors and polymers. Its unique structure allows for modifications that can enhance the properties of resultant materials.

Synthesis Techniques

The synthesis typically involves multi-step processes using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). Optimized reaction conditions are crucial for high yield and purity in industrial production settings.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can contribute to π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide

- Structure: Replaces the dimethylamino-phenethyl group with a 4-bromophenyl group.

- Properties : Exhibits antimycobacterial activity (MIC values in the µg/mL range), attributed to the bromine atom’s electron-withdrawing effects and lipophilicity .

- Key Difference: The bromine atom increases molecular weight (287.1 g/mol vs. target compound’s ~316.4 g/mol) and may reduce solubility compared to the dimethylamino group.

N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (Compound 55)

- Structure : Incorporates a triazole-linked fluorophenyl group.

- Properties: Synthesized via coupling reactions (EDC/DMAP), with a melting point of 198–200°C.

- Key Difference : The triazole ring introduces hydrogen-bonding capabilities absent in the target compound.

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Features a cyano group on the thiophene ring.

- Properties: Synthesized via a two-step process involving acetyl chloride activation.

Derivatives with Modified Substituents

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide (Compound 28)

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound likely improves solubility and bioavailability compared to bromine or cyano substituents .

- Thiophene Positional Isomerism : Thiophen-2-yl derivatives generally exhibit better planarity and π-interactions than thiophen-3-yl analogs .

- Biological Targets : Triazole and sulfamoyl modifications expand target selectivity toward kinases and inflammasomes, respectively .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenethyl moiety, linked to an acetamide group and a thiophene ring. This unique structure enhances its binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the thiophene ring contributes to π-π stacking interactions with aromatic residues in target proteins . These interactions can modulate various biochemical pathways, leading to significant physiological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effective inhibition against several bacterial strains, with the minimum inhibitory concentration (MIC) demonstrating efficacy comparable to established antibiotics. Table 1 summarizes the antibacterial activity of this compound against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µg/mL) |

| Xanthomonas axonopodis | 194.9 | Superior to thiodiazole copper (545.2 µg/mL) |

| Escherichia coli | 120.0 | Comparable to standard antibiotics |

2. Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have reported its effectiveness in reducing cell viability in various cancer cell lines, including breast, lung, and colon cancers. The following table presents findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Reference Compound | Remarks |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Doxorubicin (15 µM) | Induces apoptosis |

| A549 (Lung) | 10.0 | Cisplatin (8 µM) | Significant growth inhibition |

| HT-29 (Colon) | 15.0 | 5-FU (18 µM) | Enhanced cytotoxicity |

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through cholinesterase inhibition . This activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial effects of the compound against Xanthomonas oryzae, the results indicated significant membrane disruption leading to cell lysis, confirmed through scanning electron microscopy . The compound's ability to rupture bacterial membranes highlights its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound significantly decreased the viability of MCF-7 cells by inducing apoptosis via mitochondrial pathways . The study emphasized the compound’s selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.